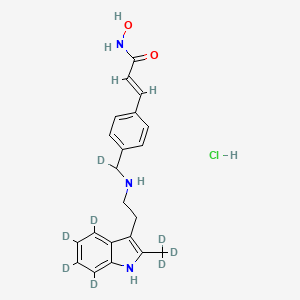
Panobinostat-d8 (Major) Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Panobinostat-d8 (Major) Hydrochloride Salt is a novel labeled histone deacetylase inhibitor. It is a deuterated form of Panobinostat, which is used in the treatment of multiple myeloma. This compound is particularly significant in scientific research due to its ability to induce the expression of DNA damage response genes and apoptosis in acute lymphoblastic leukemia cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Panobinostat-d8 (Major) Hydrochloride Salt involves the incorporation of deuterium atoms into the molecular structure of Panobinostat. The process typically includes the following steps:
Deuteration of Indole Ring: The indole ring of Panobinostat is deuterated using deuterium gas in the presence of a suitable catalyst.
Formation of Hydroxamic Acid: The deuterated intermediate is then reacted with hydroxylamine to form the hydroxamic acid moiety.
Coupling Reaction: The hydroxamic acid is coupled with a substituted phenylacrylamide to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for the deuteration and coupling reactions.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Panobinostat-d8 (Major) Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Panobinostat-d8 (Major) Hydrochloride Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Panobinostat in biological samples.
Biology: Employed in studies investigating the role of histone deacetylase inhibitors in gene expression and chromatin remodeling.
Medicine: Utilized in preclinical and clinical research to evaluate the efficacy and safety of Panobinostat in treating various cancers.
Industry: Applied in the development of new therapeutic agents and in the quality control of pharmaceutical products.
Mecanismo De Acción
Panobinostat-d8 (Major) Hydrochloride Salt exerts its effects by inhibiting histone deacetylases, leading to an increase in acetylation of histone proteins. This results in the relaxation of chromatin structure and increased transcription of genes involved in cell cycle regulation and apoptosis. The molecular targets include histone deacetylases and other deacetylase enzymes, which play a crucial role in DNA replication, repair, and transcription .
Comparación Con Compuestos Similares
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma.
Belinostat: Used in the treatment of relapsed or refractory peripheral T-cell lymphoma.
Uniqueness
Panobinostat-d8 (Major) Hydrochloride Salt is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research studies. Its ability to induce DNA damage response and apoptosis in leukemia cells further distinguishes it from other histone deacetylase inhibitors .
Propiedades
Fórmula molecular |
C21H24ClN3O2 |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
(E)-3-[4-[deuterio-[2-[4,5,6,7-tetradeuterio-2-(trideuteriomethyl)-1H-indol-3-yl]ethylamino]methyl]phenyl]-N-hydroxyprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H23N3O2.ClH/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);1H/b11-10+;/i1D3,2D,3D,4D,5D,14D; |
Clave InChI |
UPWMDRRETYJAKD-VHSANZFESA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C([2H])([2H])[2H])CCNC([2H])C3=CC=C(C=C3)/C=C/C(=O)NO)[2H])[2H].Cl |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


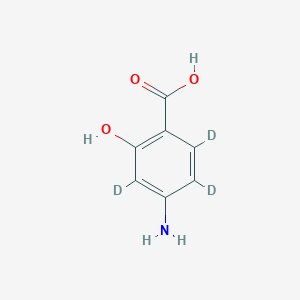
![trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)
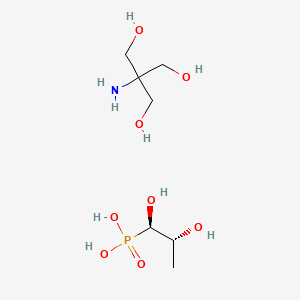
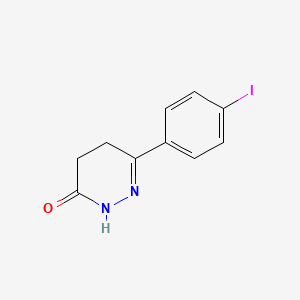
![7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
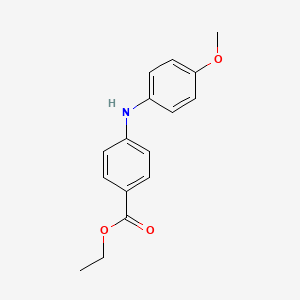
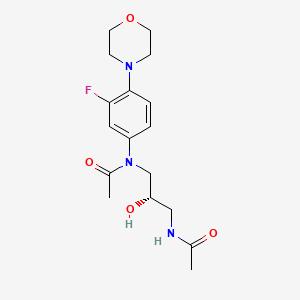

![[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B13846762.png)
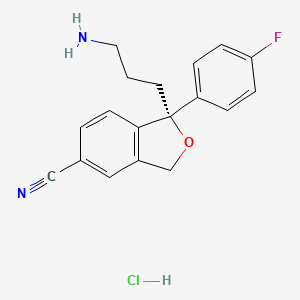

![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)

